molecular formula C14H21NO5S B4125347 Methyl 2-[4-(pentan-2-ylsulfamoyl)phenoxy]acetate

Methyl 2-[4-(pentan-2-ylsulfamoyl)phenoxy]acetate

Cat. No.: B4125347
M. Wt: 315.39 g/mol
InChI Key: MRURFDGFHIRQMJ-UHFFFAOYSA-N
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Description

Methyl (4-{[(1-methylbutyl)amino]sulfonyl}phenoxy)acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenoxyacetate moiety, which is further linked to a methylbutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(pentan-2-ylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common method starts with the sulfonation of 4-aminophenol to introduce the sulfonyl group. This is followed by the alkylation of the sulfonated intermediate with 1-methylbutylamine. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(1-methylbutyl)amino]sulfonyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

Methyl (4-{[(1-methylbutyl)amino]sulfonyl}phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(pentan-2-ylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenoxyacetate moiety may also interact with cellular membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{[(2-amino-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate
  • Methyl (4-{[(1-ethylbutyl)amino]sulfonyl}phenoxy)acetate

Uniqueness

Methyl (4-{[(1-methylbutyl)amino]sulfonyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 2-[4-(pentan-2-ylsulfamoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-5-11(2)15-21(17,18)13-8-6-12(7-9-13)20-10-14(16)19-3/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURFDGFHIRQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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